N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]prop-2-enamide
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Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Triazole, on the other hand, is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance in medicinal chemistry . Various synthetic methods have been developed over the past 20 years .Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . Triazole has two isomeric forms, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They are effective compounds with respect to their biological and physiological functions .Physical and Chemical Properties Analysis
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups .Mechanism of Action
Future Directions
Given the therapeutic importance of triazole derivatives, it is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Properties
IUPAC Name |
N-[1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-2-10(18)15-13(6-4-7-13)12-14-11(16-17-12)9-5-3-8-19-9/h2-3,5,8H,1,4,6-7H2,(H,15,18)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJJERHHCUVXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC1)C2=NC(=NN2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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